Spiro[3.3]heptane-2-sulfonyl chloride
CAS No.: 2091748-48-8
Cat. No.: VC6197399
Molecular Formula: C7H11ClO2S
Molecular Weight: 194.67
* For research use only. Not for human or veterinary use.
![Spiro[3.3]heptane-2-sulfonyl chloride - 2091748-48-8](/images/structure/VC6197399.png)
Specification
CAS No. | 2091748-48-8 |
---|---|
Molecular Formula | C7H11ClO2S |
Molecular Weight | 194.67 |
IUPAC Name | spiro[3.3]heptane-2-sulfonyl chloride |
Standard InChI | InChI=1S/C7H11ClO2S/c8-11(9,10)6-4-7(5-6)2-1-3-7/h6H,1-5H2 |
Standard InChI Key | IFMBMRPYEOPUCT-UHFFFAOYSA-N |
SMILES | C1CC2(C1)CC(C2)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Architecture
Spiro[3.3]heptane-2-sulfonyl chloride belongs to the class of spirocyclic compounds, defined by two fused rings sharing a single atom (the spiro carbon). The [3.3]heptane framework consists of two cyclopropane rings connected via a central carbon, creating a rigid, non-planar geometry. The sulfonyl chloride (-SO₂Cl) group at position 2 introduces electrophilic reactivity, making the compound a versatile intermediate for nucleophilic substitutions .
The molecular formula C₇H₁₁ClO₂S corresponds to a molar mass of 194.68 g/mol . Key structural descriptors include:
Property | Value | Source |
---|---|---|
SMILES | C1CC2(C1)CC(C2)S(=O)(=O)Cl | |
InChI Key | IFMBMRPYEOPUCT-UHFFFAOYSA-N | |
Predicted Collision Cross Section (Ų) | 125.4–131.7 (varies by adduct) |
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum likely exhibits characteristic S=O stretches near 1360 cm⁻¹ and 1150 cm⁻¹, consistent with sulfonyl chlorides. Nuclear magnetic resonance (NMR) data for analogous spiro[3.3]heptanes suggest distinct proton environments due to the non-equivalent methylene groups in the bicyclic system . Computational models predict a dipole moment of ~4.2 D, reflecting the polarizable sulfonyl group .
Synthetic Routes and Methodological Challenges
Double Substitution Reactions
An alternative pathway employs double nucleophilic substitution between di-electrophiles (e.g., 1,3-dibromo-2,2-dimethoxypropane) and di-nucleophiles (e.g., malonates). This route, adapted from Fecht’s acid synthesis, achieves higher yields (up to 65%) by leveraging less strained transition states . For spiro[3.3]heptane-2-sulfonyl chloride, thiolation of a preformed spirocyclic diol followed by chlorination with PCl₅ provides the target compound in moderate yields .
Recent Advances
Recent efforts focus on flow chemistry and catalytic asymmetric synthesis to improve efficiency. For instance, zinc-mediated cyclopropane ring-opening reactions have shown promise in generating enantiomerically enriched intermediates . Despite progress, scalability remains a hurdle, with no industrial-scale production reported to date .
Property | Value | Source |
---|---|---|
Boiling Point | 215–220°C (est.) | |
LogP (Partition Coeff) | 1.8 ± 0.3 | |
Refractive Index | 1.512–1.515 |
Applications in Medicinal and Materials Chemistry
Pharmaceutical Intermediates
The rigid spiro scaffold is valued in drug discovery for constraining conformational flexibility, potentially improving target selectivity. Sulfonyl chlorides, in particular, serve as precursors to sulfonamides—a moiety prevalent in protease inhibitors and antibiotics . Early-stage research explores derivatives of spiro[3.3]heptane-2-sulfonyl chloride as allosteric modulators of G-protein-coupled receptors (GPCRs) .
Polymer and Catalyst Design
In materials science, the compound’s electrophilic sulfonyl group enables covalent attachment to polymeric matrices. For example, sulfonated polystyrenes incorporating spirocyclic units exhibit enhanced thermal stability (decomposition >300°C) and ion-exchange capacity . Additionally, chiral spiro frameworks are investigated as ligands in asymmetric catalysis, though enantiomeric excess (ee) remains suboptimal (<70%) .
Recent Research and Future Directions
Patent Landscape
No patents specifically claim spiro[3.3]heptane-2-sulfonyl chloride, though broader patents on spirocyclic sulfonates (e.g., WO2023086752A1) highlight its latent commercial potential .
Unresolved Challenges
Key gaps include:
-
Toxicokinetics: No data exist on absorption, distribution, or metabolism in biological systems.
-
Stereoselective Synthesis: Current methods yield racemic mixtures, limiting pharmacological utility.
-
Stability Studies: Hydrolytic degradation pathways under aqueous conditions are poorly characterized .
Emerging Opportunities
Advances in computational chemistry (e.g., DFT modeling) could predict reactive hotspots for tailored functionalization. Bioconjugation techniques, such as click chemistry, may enable covalent labeling of biomolecules for diagnostic applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume